Diphenhydramine metilsulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

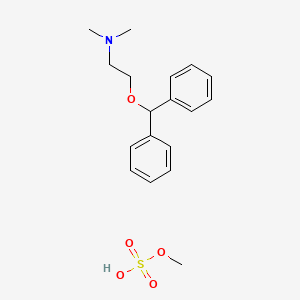

Difenhidramina metilsulfato es un compuesto químico con la fórmula molecular C18H25NO5S. Es un derivado de la difenhidramina, que es un antihistamínico de primera generación comúnmente utilizado para tratar alergias, insomnio y síntomas del resfriado común. Difenhidramina metilsulfato es conocido por sus propiedades antihistamínicas, anticolinérgicas y sedantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de difenhidramina metilsulfato típicamente implica la reacción de benzhidrol con dimetilaminoetanol en presencia de un catalizador como ácido toluensulfónico o ácido metanosulfónico. La reacción se lleva a cabo en un solvente como metilbenceno o xileno bajo condiciones de reflujo a presión normal. La mezcla de reacción se enfría luego y el producto se aísla mediante pasos de ionización y lavado .

Métodos de producción industrial

La producción industrial de difenhidramina metilsulfato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de benzhidrol y dimetilaminoetanol como materias primas, con óxido de dibutilestaño y líquido iónico como catalizadores. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Difenhidramina metilsulfato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los sulfóxidos o sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la difenhidramina metilsulfato en sus derivados de amina correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo metoxilo es reemplazado por otros nucleófilos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los nucleófilos como metóxido de sodio o terc-butóxido de potasio se emplean en reacciones de sustitución

Principales productos formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados de difenhidramina sustituidos

Aplicaciones Científicas De Investigación

Difenhidramina metilsulfato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.

Biología: Employed in studies related to histamine receptors and their role in allergic reactions.

Medicina: Investigado por su posible uso en el tratamiento de diversas afecciones médicas, incluidas alergias, insomnio y mareos.

Industria: Utilizado en la formulación de productos farmacéuticos y como intermedio en la síntesis de otros compuestos .

Mecanismo De Acción

Difenhidramina metilsulfato ejerce sus efectos principalmente a través del antagonismo de los receptores H1 de histamina. Estos receptores se encuentran en los músculos lisos respiratorios, las células endoteliales vasculares, el tracto gastrointestinal, el tejido cardíaco, las células inmunitarias, el útero y las neuronas del sistema nervioso central. Al bloquear la acción de la histamina en estos receptores, la difenhidramina metilsulfato reduce los síntomas de las reacciones alérgicas, como estornudos, picazón y secreción nasal. Además, tiene propiedades anticolinérgicas, que contribuyen a sus efectos sedantes .

Comparación Con Compuestos Similares

Compuestos similares

Difenhidramina clorhidrato: Otra forma de sal de difenhidramina, comúnmente utilizada en medicamentos de venta libre.

Dimenhidrinato: Una combinación de difenhidramina y 8-cloroteofilina, utilizada principalmente por sus propiedades antinauseosas.

Doxilamina: Otro antihistamínico de primera generación con propiedades sedantes y anticolinérgicas similares .

Unicidad

Difenhidramina metilsulfato es único debido a su estructura molecular específica, que imparte propiedades farmacocinéticas y farmacodinámicas distintas. Tiene un perfil de solubilidad diferente y puede exhibir una biodisponibilidad diferente en comparación con otros compuestos similares. Su formulación específica como sal de metilsulfato también puede influir en su estabilidad y vida útil .

Actividad Biológica

Diphenhydramine methylsulfate is a methylated derivative of diphenhydramine, a well-known first-generation antihistamine. This compound exhibits a range of biological activities that are significant in both therapeutic and research contexts. This article will explore its mechanisms of action, pharmacokinetics, and potential clinical applications, supported by relevant data and case studies.

Diphenhydramine primarily functions as an H1 receptor antagonist , which means it blocks the action of histamine at H1 receptors found throughout the body. This action leads to various physiological effects:

- Antihistaminic Effects : By blocking H1 receptors, diphenhydramine reduces symptoms associated with allergic reactions, such as sneezing and itching.

- Antimuscarinic Activity : The compound also acts on muscarinic acetylcholine receptors, contributing to its sedative effects and its use in treating motion sickness and as an antiparkinsonian agent .

- Inverse Agonism : It acts as an inverse agonist at H1 receptors, which reverses the effects of histamine on capillaries and reduces vascular permeability .

Pharmacokinetics

The pharmacokinetic profile of diphenhydramine methylsulfate is characterized by rapid absorption and extensive metabolism:

- Absorption : Following oral administration, peak plasma concentrations are typically reached within 2 to 3 hours, with a bioavailability ranging from 40% to 60% .

- Distribution : The volume of distribution is approximately 3.3 to 6.8 L/kg, indicating widespread distribution in body tissues, including the central nervous system (CNS) .

- Metabolism : Diphenhydramine undergoes extensive first-pass metabolism in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19), leading to multiple metabolites that are primarily excreted in urine .

- Half-life : The elimination half-life ranges from 2.4 to 9.3 hours in healthy adults .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of diphenhydramine methylsulfate. It has been shown to enhance the therapeutic window for platinum-based chemotherapy agents like cisplatin:

- Mechanism of Action : Diphenhydramine increases the intracellular uptake of cisplatin while simultaneously reducing its export from cancer cells through inhibition of multidrug resistance proteins (MRP2, MRP3, MRP5) .

- Case Study Findings : In a mouse model, diphenhydramine reduced nephrotoxicity and ototoxicity associated with cisplatin treatment while sensitizing ovarian cancer cells to the drug's cytotoxic effects .

Other Clinical Applications

Diphenhydramine’s broad biological activity extends beyond allergy treatment:

- Sedation : Its ability to cross the blood-brain barrier results in significant sedative effects, making it useful for treating insomnia or anxiety disorders.

- Motion Sickness : Its antimuscarinic properties also make it effective for preventing nausea and vomiting associated with motion sickness.

Data Summary Table

| Property | Value/Description |

|---|---|

| H1 Receptor Affinity | High |

| Bioavailability | 40% - 60% |

| Peak Plasma Time | 2 - 3 hours |

| Volume of Distribution | 3.3 - 6.8 L/kg |

| Half-life | 2.4 - 9.3 hours |

| Primary Metabolites | N-desmethyldiphenhydramine |

Propiedades

Número CAS |

71720-61-1 |

|---|---|

Fórmula molecular |

C18H25NO5S |

Peso molecular |

367.5 g/mol |

Nombre IUPAC |

2-benzhydryloxy-N,N-dimethylethanamine;methyl hydrogen sulfate |

InChI |

InChI=1S/C17H21NO.CH4O4S/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4) |

Clave InChI |

IAEUDFPHDMPZNA-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.